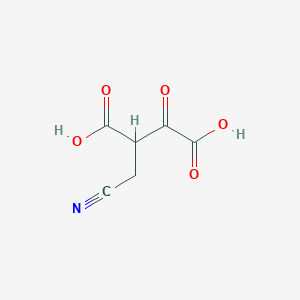

2-(Cyanomethyl)-3-oxosuccinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO5 |

|---|---|

Molecular Weight |

171.11 g/mol |

IUPAC Name |

2-(cyanomethyl)-3-oxobutanedioic acid |

InChI |

InChI=1S/C6H5NO5/c7-2-1-3(5(9)10)4(8)6(11)12/h3H,1H2,(H,9,10)(H,11,12) |

InChI Key |

XBYDJFJRJAREDG-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(C(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanomethyl 3 Oxosuccinic Acid and Analogues

Classical Organic Synthesis Strategies

Traditional organic synthesis provides a robust toolkit for the formation of 2-(cyanomethyl)-3-oxosuccinic acid and its ester or acid analogues. These methods often rely on well-established reactions such as Claisen condensations, carbonyl condensations, and oxidative routes.

Claisen Condensation Approaches to Diester Analogues

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters, which are key structural motifs in diester analogues of this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orgmasterorganicchemistry.com

In a typical Claisen condensation, an ester with at least two α-hydrogens is treated with an alkoxide base, such as sodium ethoxide, to generate an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide molecule yields the β-keto ester. libretexts.orgyoutube.com The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. libretexts.org

For the synthesis of diester analogues of this compound, a "crossed" or mixed Claisen condensation can be employed. masterorganicchemistry.com This involves the reaction of two different esters. To achieve a selective reaction and avoid a mixture of products, one of the esters should not have α-hydrogens and thus cannot form an enolate. For instance, the condensation of an alkyl cyanoacetate (B8463686) with an oxalate (B1200264) ester in the presence of a suitable base would be a plausible route to the desired diester framework.

A variation of this approach is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.com While not directly applicable to the synthesis of the acyclic this compound, it highlights the versatility of the Claisen condensation in constructing complex molecules.

Recent advancements have also focused on decarboxylative Claisen condensations, where substituted malonic acid half oxyesters react with acyl donors to produce functionalized α-substituted β-keto esters. organic-chemistry.org This method has been shown to be effective with a variety of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids. organic-chemistry.org

Table 1: Key Features of Claisen Condensation Approaches

| Feature | Description |

| Reaction Type | Carbon-carbon bond formation |

| Key Intermediate | Enolate of an ester |

| Product | β-keto ester |

| Variations | Crossed Claisen, Dieckmann Condensation, Decarboxylative Claisen |

| Base Requirement | Stoichiometric amount of a strong base (e.g., sodium ethoxide) |

Carbonyl Condensation Reactions in Oxoacid Synthesis

Carbonyl condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. vanderbilt.edu These reactions involve the reaction of a carbonyl compound, acting as an electrophile, with a nucleophile, which is often an enolate derived from another carbonyl compound. vanderbilt.eduopenstax.org The aldol (B89426) reaction is a classic example of a carbonyl condensation, where an enolate adds to an aldehyde or ketone to form a β-hydroxy carbonyl compound. openstax.org

In the context of synthesizing this compound, a mixed aldol-type condensation could be envisioned. This would involve the reaction of an enolate derived from a cyanoacetate derivative with a glyoxylate (B1226380) derivative. The resulting aldol adduct could then be further manipulated to yield the target oxoacid. The success of mixed aldol reactions in a laboratory setting often depends on the careful choice of reactants and reaction conditions to avoid the formation of multiple products. pressbooks.pub In biological systems, the high selectivity of enzymes allows for the efficient execution of mixed aldol reactions. pressbooks.pub

The general mechanism of a carbonyl condensation involves the deprotonation of the α-carbon of a carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. vanderbilt.eduopenstax.org Subsequent protonation yields the final product. openstax.org The position of the equilibrium in these reactions can be influenced by steric factors and the specific substrates used. openstax.org

Oxidative Routes to α-Keto Acid Moieties

Oxidative methods provide an alternative and often efficient pathway to α-keto acids and their derivatives. organic-chemistry.org These strategies typically involve the oxidation of a suitable precursor, such as an α-hydroxy acid, an alkene, or an acetophenone. organic-chemistry.orgacs.orgorganic-chemistry.org

One common approach is the oxidation of α-hydroxy acids. acs.org Catalytic systems, such as those employing nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, have been developed for the chemoselective oxidation of α-hydroxy acids to the corresponding α-keto acids. acs.org This method is advantageous as it often proceeds under mild conditions, which is crucial for the synthesis of potentially labile α-keto acids. acs.org

The direct oxidation of alkenes to α-keto acids has also been achieved using various catalytic systems. For example, a bifunctional iron nanocomposite has been shown to catalyze the oxidation of a range of alkenes to their corresponding α-keto acids in good yields using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org This method demonstrates good functional group tolerance. organic-chemistry.orgacs.org

Furthermore, the oxidative esterification of acetophenones can yield α-ketoesters. organic-chemistry.org Copper-catalyzed aerobic oxidation of acetophenones with alcohols in the presence of molecular oxygen is one such method that provides a broad range of α-ketoesters. organic-chemistry.org Another approach involves the iodine-mediated oxidative esterification of acetophenones using potassium xanthates. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to classical organic synthesis, often providing high levels of stereoselectivity and efficiency. nih.gov Enzymes, particularly aldolases, have been extensively explored for the construction of complex chiral molecules, including 2-oxo acids.

Aldolase-Mediated Carboligation Reactions of 2-Oxo Acids

Aldolases are enzymes that catalyze the formation of carbon-carbon bonds through an aldol reaction. nih.govnih.gov In the context of 2-oxo acid synthesis, aldolases mediate the carboligation between a 2-oxo acid, which acts as a nucleophile, and a carbonyl compound (an aldehyde or ketone), which serves as the electrophile. nih.gov This reaction leads to the formation of a new, elongated 2-oxo acid framework with the creation of up to two new stereocenters. nih.gov

The mechanism of aldolase-catalyzed reactions can be classified into two main types. Class I aldolases utilize a catalytic lysine (B10760008) residue to form a Schiff base intermediate with the donor substrate, while Class II aldolases employ a divalent metal ion, typically Zn2+, to activate the donor. nih.govresearchgate.net These enzymes have been shown to accept a variety of 2-oxo acids as donors and a wide range of aldehydes as acceptors. ub.edursc.org The use of aldolases in organic synthesis is attractive due to their ability to perform these reactions with high atom economy and under mild, aqueous conditions. nih.gov

Stereoselective Construction of 2-Oxo Acid Frameworks via Biocatalysis

A key advantage of biocatalysis is the ability to achieve high stereoselectivity in the synthesis of chiral molecules. nih.govacs.org Aldolases, for instance, can control the stereochemical outcome of the aldol reaction, leading to the formation of specific stereoisomers of the 2-oxo acid product. nih.govresearchgate.net The stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which orients the substrates in a precise manner for the reaction to occur. researchgate.net

Directed evolution and protein engineering techniques have been employed to alter and improve the properties of natural aldolases. researchgate.netnih.gov These methods have been used to expand the substrate scope of aldolases, allowing them to accept non-natural substrates, and to modify their stereoselectivity to produce desired stereoisomers. nih.govresearchgate.netnih.gov For example, variants of 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase (B8822740) have been engineered to catalyze the synthesis of specific products that are not formed by the wild-type enzyme. nih.gov

The integration of biocatalytic steps with chemical reactions in chemoenzymatic synthesis provides a powerful strategy for the efficient construction of complex molecules. ub.edursc.org For example, an aldolase-mediated reaction can be used to create a chiral 2-oxo acid intermediate, which can then be further transformed into the final target molecule using conventional chemical methods. ub.edu

Strategic Derivatization Pathways in Substituted Oxosuccinate Synthesis

The introduction of various substituents onto the oxosuccinate framework is crucial for expanding the chemical space and accessing a wide array of target molecules. Several strategic derivatization pathways have been developed to achieve this, primarily focusing on the functionalization of the C2 and C4 positions of the succinate (B1194679) backbone. These strategies often involve classical organic reactions tailored to the specific reactivity of the oxosuccinate core.

One of the most common approaches for the synthesis of 2-substituted-3-oxosuccinates is the Claisen condensation. This reaction typically involves the condensation of a diester, such as diethyl oxalate, with an active methylene (B1212753) compound. For the synthesis of diethyl 2-cyano-3-oxosuccinate, the reaction is carried out between diethyl oxalate and ethyl cyanoacetate in the presence of a base like sodium ethoxide.

Another powerful strategy for generating substituted oxosuccinates and related dicarbonyl compounds involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Due to its high acidity, the methylene bridge of Meldrum's acid is readily deprotonated, and the resulting carbanion can react with a variety of electrophiles. rsc.orgclockss.org This allows for the introduction of a wide range of substituents. Subsequent reaction of the derivatized Meldrum's acid, for instance, with N-aryl cyanoacetamides in the presence of a base like potassium hydroxide, can lead to the formation of complex heterocyclic structures derived from a substituted oxo-acid core. researchgate.net

Furthermore, the malonic ester synthesis provides a foundational methodology for creating substituted carboxylic acids, which can be conceptually extended to the synthesis of substituted oxosuccinates. The core principle involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation. masterorganicchemistry.com By analogy, a suitably protected oxosuccinate derivative can be functionalized at the C2 position.

Biocatalytic methods, such as aldol reactions mediated by 2-oxoacid aldolases, have also emerged as a sophisticated strategy for the stereoselective synthesis of substituted oxo acids. nih.gov These enzymatic reactions allow for the formation of carbon-carbon bonds with high control over the stereochemistry, which is particularly important for the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

The following table summarizes various substituted oxosuccinate analogues and the key synthetic intermediates or starting materials used in their preparation, highlighting the versatility of these synthetic strategies.

| Substituted Oxosuccinate Analogue/Derivative | Key Starting Materials/Intermediates | Synthetic Strategy | Reference |

| Diethyl 2-cyano-3-oxosuccinate | Diethyl oxalate, Ethyl cyanoacetate | Claisen Condensation | N/A |

| N-Aryl 2-oxonicotinic acids | Meldrum's acid, Triethyl orthoformate, Aniline, N-Aryl cyanoacetamides | Reaction of derivatized Meldrum's acid | researchgate.net |

| Chain-extended carboxylic acids | Diethyl malonate, Alkyl halide | Malonic Ester Synthesis | masterorganicchemistry.com |

| Chiral (poly)hydroxylated 2-oxo acids | Pyruvic acid analogues, Aldehydes | Biocatalyzed Aldol Reaction | nih.gov |

Detailed research has demonstrated the robustness of these methods. For instance, the synthesis of diethyl 2-cyano-3-oxosuccinate via Claisen condensation is a well-established procedure. The reaction of Meldrum's acid with various electrophiles is also extensively documented, showcasing its utility in creating a diverse library of substituted dicarbonyl compounds. rsc.orgclockss.org The development of biocatalytic routes further underscores the ongoing efforts to achieve highly selective and sustainable synthetic processes for this important class of compounds. nih.gov

Applications of 2 Cyanomethyl 3 Oxosuccinic Acid in Chemical Synthesis

Role as Precursors for Heterocyclic Compound Synthesis

The reactivity of 2-(cyanomethyl)-3-oxosuccinic acid and its derivatives, such as diethyl 2-cyano-3-oxosuccinate, makes them valuable precursors for the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net The presence of multiple reactive centers allows for cyclization reactions to form rings containing nitrogen, oxygen, and sulfur atoms.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. nih.govgrafiati.com Derivatives of this compound can be utilized in the construction of these important scaffolds. For instance, the general reactivity of related β-functional nitrile moieties serves as an effective unit for addition followed by cyclization to afford heterocyclic compounds with one or more heteroatoms. researchgate.netresearchgate.net Modern synthetic methods, such as rhodium(III)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds, have enabled the efficient preparation of a variety of nitrogen heterocyclic scaffolds, including indoles, isoquinolines, and benzodiazepines. rsc.org While direct examples using this compound are not explicitly detailed in the provided context, the chemical functionalities present in its derivatives are analogous to those used in established methods for synthesizing nitrogen heterocycles. nih.govmdpi.com

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are another crucial class of compounds found in numerous natural products and utilized as versatile intermediates in organic synthesis. pku.edu.cnnih.govresearchgate.net The structural elements of this compound derivatives are well-suited for the construction of these rings. For example, the intramolecular reactions of related α-diazocarbonyl compounds, which can be conceptually derived from the oxosuccinate structure, lead to the formation of tetrahydrofuran (B95107) and γ-butyrolactone derivatives. pku.edu.cn The general strategy often involves the cyclization of a precursor molecule containing both a hydroxyl group and a reactive functional group that can undergo an intramolecular reaction.

Synthetic Utility in Forming Thiazole (B1198619) Derivatives from Related Precursors

Thiazole derivatives are known for their wide range of pharmacological activities. bohrium.com The synthesis of thiazoles often involves the reaction of a compound containing a thioamide group with an α-haloketone or a related electrophile. While a direct synthesis from this compound is not explicitly described, related precursors containing a cyanoacetyl group are instrumental in forming thiazole rings. For instance, the reaction of 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one with cyanothioacetamide yields a thiazole-2-acetonitrile derivative. researchgate.net This highlights the utility of the cyanomethyl group, a key feature of this compound, in the construction of thiazole heterocycles. researchgate.netnih.govekb.eg

General Applicability in Constructing Complex Molecular Architectures

The diverse reactivity of this compound and its analogs makes them valuable starting materials for building complex molecular scaffolds. researchgate.net The multiple functional groups allow for sequential or one-pot reactions to generate intricate structures with high efficiency. The strategic manipulation of these functional groups can lead to the stereoselective formation of new stereogenic centers, which is crucial in the synthesis of biologically active molecules.

Utilization as Building Blocks for Polyfunctionalized Organic Molecules

The inherent structure of this compound, with its cyano, keto, and dicarboxylic acid functionalities, makes it an ideal building block for creating polyfunctionalized organic molecules. researchgate.net These molecules, which possess multiple reactive sites, are valuable intermediates in the synthesis of more complex targets. The strategic transformation of each functional group allows for the stepwise construction of molecular complexity.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govnih.govmdpi.com The multiple reactive sites of this compound and its derivatives make them excellent candidates for integration into such reaction sequences.

For example, a multicomponent reaction involving methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acids can assemble substituted 2-acyloxymethyl thiazoles. researchgate.net While not a direct use of this compound, this illustrates how related structures with cyano and acrylate (B77674) moieties can participate in powerful MCRs. The development of cascade reactions for the synthesis of thiazole derivatives from various starting materials is an active area of research. nih.gov

Advanced Spectroscopic and Computational Approaches in Understanding 2 Cyanomethyl 3 Oxosuccinic Acid Chemistry

Spectroscopic Techniques for Elucidating Tautomeric Forms and Conformational Analysis

The existence of keto-enol tautomerism is a hallmark of β-dicarbonyl compounds. In the case of diethyl 2-cyano-3-oxosuccinate, a close analogue of 2-(Cyanomethyl)-3-oxosuccinic acid, spectroscopic methods have been pivotal in demonstrating that the equilibrium is overwhelmingly shifted towards the enol form in solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms. For diethyl 2-cyano-3-oxosuccinate in solution, the spectra show only one set of signals, which corresponds to the enol tautomer. mdpi.comCurrent time information in Edmonton, CA. The presence of a signal for an acidic enol OH group in the ¹H NMR spectrum is a key indicator. Current time information in Edmonton, CA.

Infrared (IR) Spectroscopy: The IR spectrum of diethyl 2-cyano-3-oxosuccinate provides clear evidence for the predominance of the enol form. Key absorptions include a strong and sharp C≡N stretch at 2227 cm⁻¹ and three strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹. mdpi.comCurrent time information in Edmonton, CA. A broad absorption band observed between 2500–3300 cm⁻¹ is characteristic of the acidic enol OH group, further confirming the enolic structure. mdpi.comCurrent time information in Edmonton, CA.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of diethyl 2-cyano-3-oxosuccinate shows an absorption wavelength at 282 nm, which is consistent with the conjugated system present in the enol form. mdpi.comCurrent time information in Edmonton, CA.

The collective spectroscopic data for the diethyl ester strongly suggests that this compound would also heavily favor the enol form in solution due to the stabilizing effect of the cyano group.

Table 1: Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate

| Spectroscopic Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Single set of signals including an enol OH peak. | Predominance of the enol tautomer in solution. | mdpi.comCurrent time information in Edmonton, CA. |

| ¹³C NMR | Single set of signals. | Consistent with the presence of a single dominant tautomer (enol). | mdpi.comCurrent time information in Edmonton, CA. |

| IR Spectroscopy | C≡N stretch (2227 cm⁻¹), C=O bands (1742, 1667, 1610 cm⁻¹), broad enol OH band (2500–3300 cm⁻¹). | Confirmation of the enol form with its characteristic functional groups. | mdpi.comCurrent time information in Edmonton, CA. |

Quantum Chemical Calculations for Mechanistic Elucidation and Reactivity Prediction

While spectroscopic methods provide insight into the ground state of molecules, quantum chemical calculations offer a powerful means to explore reaction mechanisms, transition states, and the energetics of tautomeric equilibria.

For β-dicarbonyl compounds, computational methods such as Density Functional Theory (DFT) are frequently employed to calculate the relative energies of the keto and enol tautomers, providing a theoretical basis for the experimentally observed equilibrium. researchgate.netorientjchem.org These calculations can model the influence of different solvents on the tautomeric ratio. orientjchem.org Generally, polar solvents may stabilize the more polar keto tautomer, while intramolecular hydrogen bonding in the enol form often makes it more stable in the gas phase or in non-polar solvents. orientjchem.orgnih.gov

Although specific computational studies on this compound are not widely reported, calculations on related β-ketoesters have shown that the enol structures are often predicted to be the most stable species. researchgate.net For the diethyl ester of this compound, the experimental evidence strongly supports the enol form being the most stable, which would be expected to be corroborated by theoretical calculations. mdpi.comCurrent time information in Edmonton, CA.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For a process like the keto-enol tautomerization of this compound, computational analysis could elucidate the mechanism of proton transfer.

Theoretical analyses of similar reactions, such as the tautomerization of other β-diketones or the reactions of related cobalt complexes, have successfully used DFT to model reaction pathways. nih.govnih.gov These studies can determine whether the tautomerization proceeds through an intramolecular or solvent-assisted mechanism and can predict the energy barriers for these processes. dntb.gov.uaresearchgate.net Such computational insights are crucial for understanding and predicting the reactivity of this compound in various chemical transformations.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography provides definitive information about the molecular structure in the solid state. For diethyl 2-cyano-3-oxosuccinate, single-crystal X-ray diffraction analysis has revealed that only the enol form is present in the crystal lattice. mdpi.comCurrent time information in Edmonton, CA.researchgate.net The molecules are packed as hydrogen-bonded dimer stacks, a feature that contributes to its relatively high melting point of 96–97 °C compared to other diethyl 2-oxosuccinates, which are often liquids at room temperature. mdpi.com

The high acidity of the enol form facilitates this dimerization and stacking. mdpi.com The crystal structure provides precise bond lengths and angles, confirming the enolic double bond and the intramolecular hydrogen bonding. researchgate.net This solid-state data is in complete agreement with the spectroscopic evidence for the predominance of the enol tautomer.

Table 2: Crystallographic Data for Diethyl 2-cyano-3-oxosuccinate

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Tautomeric Form | Exclusively enol form. | Confirms the stability of the enol tautomer in the solid state. | mdpi.comCurrent time information in Edmonton, CA.researchgate.net |

| Molecular Packing | Hydrogen-bonded dimer stacks. | Explains the compound's high melting point and solid-state stability. | mdpi.comCurrent time information in Edmonton, CA.researchgate.net |

Future Directions and Emerging Research Areas in 2 Cyanomethyl 3 Oxosuccinic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The presence of a stereocenter at the C2 position of 2-(cyanomethyl)-3-oxosuccinic acid makes the development of stereoselective synthetic methods a primary area of future research. Accessing enantiomerically pure forms of this compound is crucial for its potential application in pharmaceuticals and materials science. Research will likely focus on asymmetric catalysis.

Organocatalysis: Chiral organocatalysts have revolutionized asymmetric synthesis. acs.org For a molecule like this compound, a potential synthetic route could involve the asymmetric Michael addition of a cyanide source to a succinic acid derivative. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are known to activate imines for various transformations and could be adapted for related syntheses. nih.gov Similarly, bifunctional catalysts, like those derived from cinchona alkaloids, could be employed to control the stereochemistry of bond-forming reactions. chemistryviews.org

Metal-Based Catalysis: Chiral metal complexes offer another powerful avenue. For instance, the asymmetric α-cyanation of β-keto esters has been achieved using chiral tin alkoxide catalysts, yielding optically active products with a quaternary carbon center. thieme-connect.com Similar strategies could be adapted to introduce the cyanomethyl group stereoselectively. Furthermore, chiral iron succinoyl complexes have been used as equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives, a methodology that could potentially be modified for the target molecule. rsc.org

A key challenge will be controlling both regio- and stereoselectivity due to the multiple reactive sites. Future methodologies would need to be highly specific to achieve the desired chiral product.

Exploration of New Catalytic Systems for Specific Transformations

The multiple functional groups of this compound offer a rich playground for exploring novel catalytic transformations. Each functional group—the ketone, the nitrile, and the two carboxylic acids—can be targeted with specific catalytic systems.

Ketone Reduction: The 3-oxo group is a prime target for reduction. Enantioselective reduction of the ketone would generate a chiral β-hydroxy acid derivative, a valuable synthetic intermediate. Catalytic systems for such transformations are well-established and include oxazaborolidine catalysts (CBS reduction) and transition metal-catalyzed transfer hydrogenations. wikipedia.orgmdpi.com The development of catalysts that can selectively reduce the ketone in the presence of the other functional groups with high enantioselectivity will be a key research focus. organic-chemistry.org

Nitrile Transformations: The cyanomethyl group can be catalytically transformed into other valuable functionalities.

Hydrolysis: Catalytic hydrolysis, using either acids, bases, or metal complexes, can convert the nitrile to an amide or a carboxylic acid. numberanalytics.comlumenlearning.comchemistrysteps.com This would lead to a tricarboxylic acid derivative.

Reduction: Catalytic hydrogenation of the nitrile would yield a primary amine, opening pathways to various nitrogen-containing compounds.

Cyclization: Palladium-catalyzed reactions of allyl cyanoacetates are known to proceed via palladium enolates, leading to cyclized products. nih.gov Similar intramolecular reactions could be envisioned for derivatives of this compound.

Carboxylic Acid Group Transformations: Carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids to aldehydes, a difficult transformation using traditional chemical methods. rsc.org Applying biocatalysis to selectively reduce one or both carboxylic acid groups would be a significant advancement. rsc.orgyoutube.com

The following table outlines potential catalytic transformations and the expected products:

| Functional Group | Catalytic System | Potential Product |

| Ketone | Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) | 2-(Cyanomethyl)-3-hydroxysuccinic acid |

| Nitrile | Catalytic Hydrolysis (e.g., H₂SO₄) | 2-(Carboxymethyl)-3-oxosuccinic acid |

| Nitrile | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-(2-Aminoethyl)-3-oxosuccinic acid |

| Carboxylic Acid | Carboxylic Acid Reductase (CAR) | 2-(Cyanomethyl)-3-oxosuccinate semialdehyde |

Identification of Untapped Reactivity Patterns and Synthetic Applications

The unique arrangement of functional groups in this compound suggests several untapped reactivity patterns that could lead to novel synthetic applications.

Decarboxylation: As a β-keto acid, the compound is prone to decarboxylation upon heating, which would likely occur at the C3 carboxylic acid. youtube.comlibretexts.org This reaction could be used strategically to generate a γ-cyano-α-keto acid. The mechanism of decarboxylation for β-keto acids is well-understood to proceed through a cyclic transition state. youtube.comyoutube.com

Heterocycle Synthesis: The molecule is an ideal precursor for the synthesis of various heterocyclic compounds. The combination of the ketone, nitrile, and carboxylic acid functionalities provides multiple points for cyclization reactions. For example, condensation with hydrazines could lead to pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could form isoxazoles. The diethyl ester of 2-cyano-3-oxosuccinate has been noted as a starting material for N- and O-containing heterocycles. mdpi.com Research into using this scaffold to access novel furo[3,2-b]thiazine 1,1-dioxides and other complex ring systems could be a fruitful area. elsevierpure.com

Tandem Reactions: The multiple reactive sites could be exploited in tandem or cascade reactions. For example, a reaction could be initiated at one functional group, which then triggers a subsequent intramolecular reaction at another site. This approach could lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Integration with Green Chemistry Principles for Sustainable Synthesis

Future research into the chemistry of this compound will undoubtedly be guided by the principles of green chemistry. researchgate.net The parent compound, succinic acid, is recognized as a key platform chemical that can be produced from renewable resources through fermentation. mcgill.cacetjournal.itresearchgate.netfraunhofer.de

Bio-based Feedstocks: A primary goal will be to develop synthetic routes that start from bio-based succinic acid. This would involve developing green methods for the introduction of the cyanomethyl and oxo functionalities. Biocatalysis is expected to play a major role here. For example, engineered enzymes could be used for the selective oxidation and functionalization of succinic acid derivatives. nih.gov

Atom Economy and Solvent Choice: Synthetic routes will be designed to maximize atom economy, minimizing waste. This could involve the use of catalytic rather than stoichiometric reagents and designing tandem reactions that combine multiple steps into one pot. The use of greener solvents, such as water or supercritical CO₂, will also be a key consideration.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly sustainable approach. Enzymes operate under mild conditions (room temperature and neutral pH), are highly selective, and are biodegradable. rsc.orgyoutube.com For example, hydrolases could be used for the selective hydrolysis of the nitrile or ester groups, and oxidoreductases could be used for the stereoselective reduction of the ketone. rsc.org

Predictive Design and Discovery through Advanced Computational Chemistry

Computational chemistry will be an indispensable tool for accelerating research into this compound.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential reactions, such as the decarboxylation of the β-keto acid moiety or the catalytic hydrolysis of the nitrile group. acs.org Such studies can provide insights into reaction barriers and transition state geometries, helping to predict the feasibility of a proposed reaction and guide experimental design. youtube.com

Catalyst Design: Computational modeling can be used to design novel catalysts for specific transformations. For example, by modeling the interaction between a substrate and a chiral catalyst, researchers can predict which catalyst is likely to give the highest enantioselectivity. This in silico screening can significantly reduce the experimental effort required to find an optimal catalyst.

Predicting Properties: Computational methods can also be used to predict the physical and chemical properties of this compound and its derivatives, such as their acidity, stability, and spectroscopic signatures. This information is valuable for both planning synthetic routes and for understanding the behavior of these molecules in various applications. Recent computational studies have, for instance, clarified the acid-base chemistry involved in ketoacidosis, a methodology that could be applied to understand the behavior of polyfunctional molecules like this compound in biological systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.